molecular formula C12H16O5 B11945779 (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 70797-93-2

(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B11945779
CAS No.: 70797-93-2
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol is a chemical compound with a complex structure that includes a tetrahydropyran ring substituted with a benzyloxy group and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the protection of hydroxyl groups, followed by the formation of the tetrahydropyran ring. One common method includes the use of benzyl alcohol as a starting material, which undergoes a series of reactions including protection, cyclization, and deprotection steps to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the benzyloxy group can yield a hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It can be used as a model compound to study the interactions of similar structures with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The benzyloxy group and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran derivatives with different substituents. Examples include:

  • (2R,3S,4R,5R)-2-(Methoxy)tetrahydro-2H-pyran-3,4,5-triol
  • (2R,3S,4R,5R)-2-(Ethoxy)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The uniqueness of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol lies in its benzyloxy group, which provides distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenylmethoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0
Record name NSC400277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC170150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000736490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.